N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
Description
This compound features a naphthamide core linked to a 6-methylbenzo[d]thiazole moiety via a tertiary amine group, with a dimethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Key structural elements include:
- Benzo[d]thiazole ring: A common pharmacophore in kinase inhibitors and antimicrobial agents.
- Dimethylaminoethyl group: Imparts basicity, facilitating salt formation and improving bioavailability.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-16-9-10-20-22(13-16)30-24(25-20)27(12-11-26(2)3)23(28)19-14-17-7-5-6-8-18(17)15-21(19)29-4;/h5-10,13-15H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNWGAFFROQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)NAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE, is a derivative of thiazole. Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules. The primary targets of these compounds are often enzymes involved in these biological processes.
Mode of Action
The mode of action of this compound is likely related to its interaction with these target enzymes. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. By inhibiting these enzymes, the compound can reduce the production of these molecules, leading to its anti-inflammatory effects.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of thromboxane, prostaglandins, and prostacyclin. These molecules play key roles in inflammation, pain, and fever, so their reduction can lead to anti-inflammatory, analgesic, and antipyretic effects.
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action would be a reduction in the symptoms associated with the processes it affects. For example, if the compound acts as an anti-inflammatory agent, it could reduce inflammation and associated pain.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy. Additionally, the presence of other molecules can affect the compound’s action, as they may compete with the compound for binding to its target enzymes.
Biological Activity
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C21H26ClN3O2S
- Molecular Weight: 420.0 g/mol
- CAS Number: 1216695-57-6
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, benzothiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular growth and has implications for cancer therapy .
Anticancer Activity
Several studies have highlighted the anticancer properties of benzothiazole derivatives. For example:
- In Vitro Studies: Compounds exhibiting similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
- Case Study: A study on a related compound showed significant tumor growth inhibition in xenograft models when administered at specific dosages, suggesting potential for clinical applications in oncology .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties:
- In Vitro Testing: The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .
- Mechanism: The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacological Applications
The compound's diverse biological activities suggest potential applications in various therapeutic areas:
- Cancer Therapy: As an inhibitor of DHFR, it may be explored as a chemotherapeutic agent.
- Antimicrobial Treatment: Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its use in neurodegenerative diseases .
Research Findings and Case Studies
Comparison with Similar Compounds
Benzo[d]thiazole Acetamide Derivatives (–13)
Key Differences :
- Substituent Effects : The target compound’s methoxy group (electron-donating) contrasts with sulfonyl or halogenated groups (electron-withdrawing) in analogs, altering electronic properties and binding interactions.
- Molecular Weight : Higher molecular weight in analogs with sulfonyl groups (e.g., 567.2 in ) may reduce blood-brain barrier permeability compared to the target compound.
Quinoline and Quinoxaline Derivatives ()
Key Differences :
- Functional Groups: The dimethylaminoethyl group in the target compound improves solubility relative to non-ionic substituents in quinoxaline derivatives.
Thiazole and Triazole-Linked Compounds ()
Key Differences :
- Stability : The target compound’s benzo[d]thiazole and naphthamide groups likely confer greater metabolic stability compared to triazole-linked analogs.
Pharmacological and Physicochemical Considerations
- Solubility: The hydrochloride salt form and dimethylaminoethyl group in the target compound enhance water solubility compared to neutral analogs like compound 28 ().
- Lipophilicity : Methoxy and methyl groups on the benzo[d]thiazole ring likely lower logP values relative to halogenated or sulfonylated analogs, balancing permeability and solubility.
- Target Binding: The naphthamide core may interact with hydrophobic enzyme pockets, while the dimethylaminoethyl group could engage in cationic-π interactions, a feature absent in simpler acetamides ().
Q & A
Q. What are the foundational steps for synthesizing this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions starting with substituted phenols or naphthols. For example, coupling reactions using dimethylaminoethylamine and 6-methylbenzothiazol-2-amine derivatives are performed in polar aprotic solvents (e.g., DMF or pyridine) with bases like K₂CO₃ or triethylamine. Key intermediates, such as chloroacetamides or azido derivatives, are synthesized via nucleophilic substitution or azide displacement . Reaction progress is monitored by TLC, and crude products are purified via recrystallization (e.g., methanol or ethanol) without column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, C-N stretch for dimethylamino groups).
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in naphthyl/benzothiazole regions).
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., deviations <0.4% indicate high purity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst selection : Piperidine or ZnCl₂ in solvent-free conditions enhances cyclization efficiency for heterocyclic intermediates .
- Solvent effects : Polar solvents (e.g., dioxane) improve solubility of aromatic intermediates, while aprotic solvents minimize side reactions .
- Temperature control : Reflux conditions (~100–120°C) accelerate amide bond formation, while lower temperatures (0–5°C) prevent decomposition during acid chloride reactions .
Q. What intermolecular interactions stabilize the crystal structure of related thiazole-acetamide derivatives?
X-ray crystallography reveals centrosymmetric dimers formed via N–H⋯N hydrogen bonds between the benzothiazole nitrogen and amide protons. Additional stabilization arises from C–H⋯O/F interactions involving methoxy or halogen substituents . These interactions influence solubility and melting points, critical for formulation studies.
Q. How does structural modification of the benzothiazole or naphthamide moiety affect biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the benzothiazole ring enhance binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens .
- Side-chain variations : Extending the dimethylaminoethyl chain improves solubility but may reduce blood-brain barrier penetration in neuroactive studies .
Q. What in vitro models are used to evaluate enzyme inhibition or cytotoxicity?
- PFOR inhibition assays : Measure IC₅₀ values via NADH oxidation rates in Clostridium spp. lysates .
- Cell viability tests : Use MTT assays on cancer cell lines (e.g., HepG2) to assess apoptosis induction linked to thiazole-mediated ROS generation .
Methodological Challenges and Contradictions
Q. How do conflicting synthetic protocols for chloroacetamide intermediates impact reproducibility?
uses dichloromethane with triethylamine, while employs dioxane with ZnCl₂. The former yields faster reactions but requires strict anhydrous conditions, whereas the latter improves regioselectivity for thiazolidinone formation. Researchers must validate solvent-catalyst compatibility for specific substrates .
Q. Why do NMR spectra of structurally similar compounds show unexpected splitting patterns?
Dynamic rotational isomerism in the dimethylaminoethyl group can cause signal broadening or splitting. Low-temperature NMR (−20°C) or deuterated DMSO as a solvent resolves these ambiguities by slowing conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
